2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Attachment of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(methylsulfanyl)-N-{[2-(propan-2-yl]oxan-3-yl]methyl}pyridine-4-carboxamide is investigated for its potential therapeutic effects. It may have applications in treating various diseases, depending on its mechanism of action and biological targets.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[2-(propan-2-yl]oxan-3-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyridine-4-carboxamide: Lacks the oxan-3-yl group.
N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide: Lacks the methylsulfanyl group.
2-(methylsulfanyl)-N-methylpyridine-4-carboxamide: Lacks the oxan-3-yl group and has a different substituent on the nitrogen.
Uniqueness
2-(methylsulfanyl)-N-{[2-(propan-2-yl]oxan-3-yl]methyl}pyridine-4-carboxamide is unique due to the combination of its functional groups. The presence of both the methylsulfanyl and oxan-3-yl groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(2-propan-2-yloxan-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11(2)15-13(5-4-8-20-15)10-18-16(19)12-6-7-17-14(9-12)21-3/h6-7,9,11,13,15H,4-5,8,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKWXSLUUMFMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)CNC(=O)C2=CC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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